molecular formula C22H22F3N3O2 B1665322 1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- CAS No. 220831-12-9

1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

Cat. No. B1665322
M. Wt: 417.4 g/mol
InChI Key: NFHOOEAJZHDDNB-UHFFFAOYSA-N
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Patent
US06011044

Procedure details

1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline(380 mg, 1.0 mmol) was dissolved in 3-amino-1-propanol(5 ml), then reacted at the same condition of Step 5 in the Example 1 to obtain 313 mg of desired compound as solid in 75% of yield.
Name
1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:20]2[C:19]3[CH:18]=[CH:17][CH:16]=[C:15]([O:21][C:22]([F:25])([F:24])[F:23])[C:14]=3[N:13]=[C:12](Cl)[C:11]=2[CH2:10][CH2:9]1.[NH2:27][CH2:28][CH2:29][CH2:30][OH:31]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:20]2[C:19]3[CH:18]=[CH:17][CH:16]=[C:15]([O:21][C:22]([F:25])([F:24])[F:23])[C:14]=3[N:13]=[C:12]([NH:27][CH2:28][CH2:29][CH2:30][OH:31])[C:11]=2[CH2:10][CH2:9]1

Inputs

Step One
Name
1-(2-Methylphenyl)-4-chloro-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Quantity
380 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)N1CCC=2C(=NC=3C(=CC=CC3C21)OC(F)(F)F)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
NCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at the same condition of Step 5 in the Example 1

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1CCC=2C(=NC=3C(=CC=CC3C21)OC(F)(F)F)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 313 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.